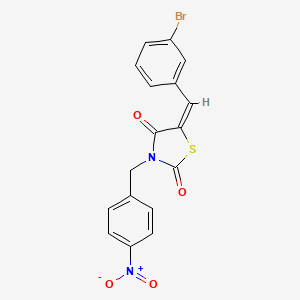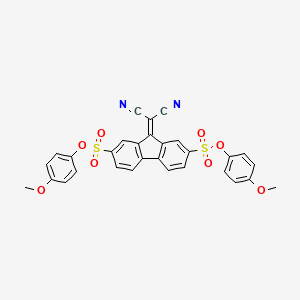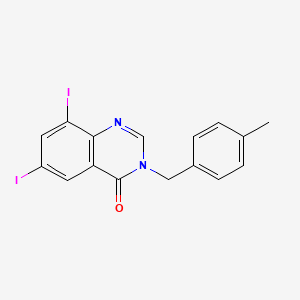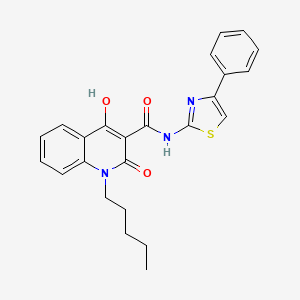
4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a thiazole ring, and a phenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the thiazole ring, and the attachment of the phenyl group. Common synthetic routes may include:
Formation of the Quinoline Core: This step often involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a condensation reaction between a thioamide and a haloketone.
Attachment of the Phenyl Group: The phenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or a phenyl halide.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
科学研究应用
4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide: shares structural similarities with other quinoline and thiazole derivatives, such as:
Uniqueness
The uniqueness of 4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide lies in its combination of structural features, which confer distinct chemical and biological properties
属性
分子式 |
C24H23N3O3S |
|---|---|
分子量 |
433.5 g/mol |
IUPAC 名称 |
4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-3-carboxamide |
InChI |
InChI=1S/C24H23N3O3S/c1-2-3-9-14-27-19-13-8-7-12-17(19)21(28)20(23(27)30)22(29)26-24-25-18(15-31-24)16-10-5-4-6-11-16/h4-8,10-13,15,28H,2-3,9,14H2,1H3,(H,25,26,29) |
InChI 键 |
KDOWGUKATPYYLO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC(=CS3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-4-(2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11991863.png)
![3-(5-methyl-2-thienyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991868.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991873.png)


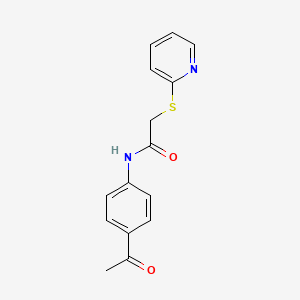
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991907.png)
![N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide](/img/structure/B11991922.png)
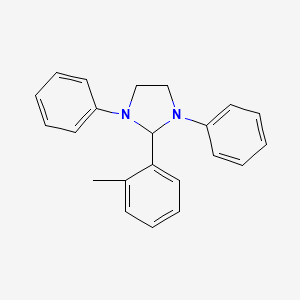
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11991928.png)
